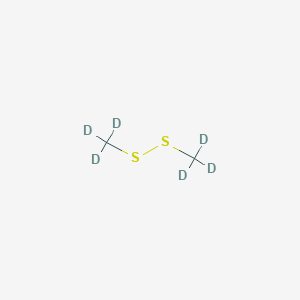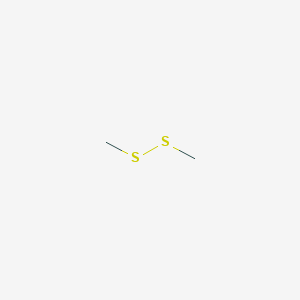
Methyl-d6 disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-d6 disulfide is a chemical compound that has gained significant attention in the field of scientific research. It is an isotopically labeled compound that is used as a tracer in various biochemical and physiological studies. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Methyl-d6 disulfide acts as a tracer in biochemical and physiological studies. It is metabolized in the body to yield deuterated sulfur-containing compounds, which can be detected using mass spectrometry. The compound is used to study the kinetics and metabolism of sulfur-containing compounds in vivo and in vitro.
Biochemische Und Physiologische Effekte
Methyl-d6 disulfide has no known biochemical or physiological effects. It is used solely as a tracer in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-d6 disulfide has several advantages as a tracer in scientific research. It is a stable compound that can be easily synthesized with a high degree of isotopic purity. The compound is also compatible with various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, the compound has some limitations. It is relatively expensive and may not be readily available in some research settings. The compound is also not suitable for long-term studies, as it is rapidly metabolized in the body.
Zukünftige Richtungen
There are several future directions for research involving methyl-d6 disulfide. One area of research is the study of the metabolism of hydrogen sulfide using methyl-d6 disulfide as a tracer. Another area of research is the study of the biosynthesis of sulfur-containing compounds, such as glutathione and taurine, using methyl-d6 disulfide as a tracer. Additionally, methyl-d6 disulfide can be used to study the kinetics and metabolism of other sulfur-containing compounds in vivo and in vitro.
Synthesemethoden
Methyl-d6 disulfide is synthesized using different methods, including the reaction of methylthiolate with sulfur dichloride, the reaction of methylthiolate with sulfur monochloride, and the reaction of methylthiolate with sulfur trioxide. The most commonly used method is the reaction of methylthiolate with sulfur dichloride. The reaction yields methyl-d6 disulfide with a high degree of isotopic purity.
Wissenschaftliche Forschungsanwendungen
Methyl-d6 disulfide is used as a tracer in various biochemical and physiological studies. It is used to study the metabolism of sulfur-containing amino acids, such as cysteine and methionine. The compound is also used to study the biosynthesis of sulfur-containing compounds, such as glutathione and taurine. Methyl-d6 disulfide is also used to study the metabolism of hydrogen sulfide, a gasotransmitter that plays a critical role in various physiological processes.
Eigenschaften
CAS-Nummer |
7282-94-2 |
|---|---|
Produktname |
Methyl-d6 disulfide |
Molekularformel |
C2H6S2 |
Molekulargewicht |
100.24 g/mol |
IUPAC-Name |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
InChI-Schlüssel |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
SMILES |
CSSC |
Kanonische SMILES |
CSSC |
Piktogramme |
Flammable; Irritant; Environmental Hazard |
Synonyme |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)